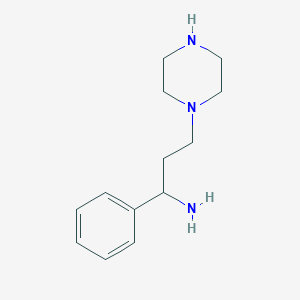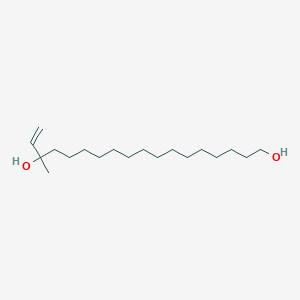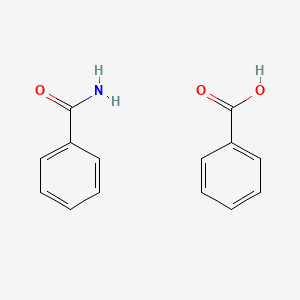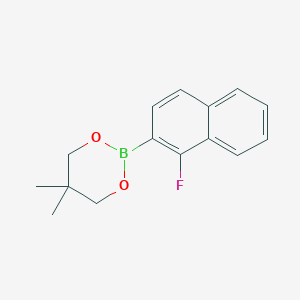
1-Piperazinepropanamine, a-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamine, a-phenyl- is an organic compound characterized by the presence of a piperazine ring attached to a phenyl group and a propanamine chain. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinepropanamine, a-phenyl- can be synthesized through various methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization, chloride acetylation, substitution, and deacetalization . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of 1-Piperazinepropanamine, a-phenyl- often involves large-scale reactions using phenylhydrazine and ethyl acetoacetate as starting materials. The process is optimized for cost-effectiveness and simplicity, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinepropanamine, a-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperazines and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Piperazinepropanamine, a-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinepropanamine, a-phenyl- involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, it enhances transepithelial transport with minimal cytotoxicity, making it a valuable compound in drug delivery research .
Comparison with Similar Compounds
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer.
N-Phenylpiperazine: Commonly used in pharmaceutical synthesis.
1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine: Utilized in the synthesis of teneligliptin, a drug for type-II diabetes.
Uniqueness: 1-Piperazinepropanamine, a-phenyl- stands out due to its unique combination of a piperazine ring, phenyl group, and propanamine chain. This structure provides it with distinct chemical properties and a wide range of applications in various fields of research and industry .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-phenyl-3-piperazin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H21N3/c14-13(12-4-2-1-3-5-12)6-9-16-10-7-15-8-11-16/h1-5,13,15H,6-11,14H2 |
InChI Key |
RDXXZQMFHDNFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)





![2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12625377.png)
![6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12625384.png)
![4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one](/img/structure/B12625390.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)
![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)
